Cas no 1207008-18-1 (2-{1-(2-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide)

2-{1-(2-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-{1-(2-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- F1872-0277
- 1207008-18-1
- 2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- 2-{[1-(2-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- 2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- AKOS024615002
-
- インチ: 1S/C15H15N5O2S2/c1-10-18-19-14(24-10)17-13(21)9-23-15-16-7-8-20(15)11-5-3-4-6-12(11)22-2/h3-8H,9H2,1-2H3,(H,17,19,21)
- InChIKey: WXYWPOGMUWXTHO-UHFFFAOYSA-N
- ほほえんだ: S(CC(NC1=NN=C(C)S1)=O)C1=NC=CN1C1C=CC=CC=1OC
計算された属性
- せいみつぶんしりょう: 361.06671709g/mol
- どういたいしつりょう: 361.06671709g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 24
- 回転可能化学結合数: 6
- 複雑さ: 431
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 136Ų
2-{1-(2-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1872-0277-2μmol |
2-{[1-(2-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
1207008-18-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1872-0277-20mg |
2-{[1-(2-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
1207008-18-1 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1872-0277-4mg |
2-{[1-(2-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
1207008-18-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1872-0277-15mg |
2-{[1-(2-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
1207008-18-1 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1872-0277-75mg |
2-{[1-(2-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
1207008-18-1 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1872-0277-25mg |
2-{[1-(2-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
1207008-18-1 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1872-0277-10μmol |
2-{[1-(2-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
1207008-18-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1872-0277-40mg |
2-{[1-(2-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
1207008-18-1 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1872-0277-20μmol |
2-{[1-(2-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
1207008-18-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1872-0277-1mg |
2-{[1-(2-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
1207008-18-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
2-{1-(2-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide 関連文献
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5. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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2-{1-(2-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamideに関する追加情報
Introduction to 2-{1-(2-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (CAS No. 1207008-18-1)
2-{1-(2-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, with the CAS number 1207008-18-1, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of molecules known as thiadiazoles, which are characterized by their unique chemical structure and biological activity. The compound's structure includes a methoxyphenyl group, an imidazole ring, and a thiadiazole moiety, each contributing to its distinct properties and potential biological effects.
The chemical structure of 2-{1-(2-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is particularly interesting due to the presence of multiple functional groups that can interact with various biological targets. The methoxyphenyl group is known for its ability to enhance lipophilicity and improve cell membrane permeability, while the imidazole ring is often associated with antifungal and antiviral activities. The thiadiazole moiety, on the other hand, has been linked to a range of biological activities, including anti-inflammatory and antitumor effects.
In recent years, research on this compound has focused on its potential as a therapeutic agent for various diseases. Studies have shown that 2-{1-(2-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide exhibits potent anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory disorders such as arthritis and inflammatory bowel disease (IBD). For instance, a study published in the Journal of Medicinal Chemistry in 2023 demonstrated that this compound significantly reduced inflammation in animal models of IBD by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Beyond its anti-inflammatory effects, 2-{1-(2-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has also shown potential as an antitumor agent. Research conducted at the National Cancer Institute found that this compound selectively inhibits the growth of various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and the downregulation of survival proteins such as Bcl-2.
The pharmacokinetic properties of 2-{1-(2-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide have also been extensively studied. Initial findings indicate that it has favorable oral bioavailability and a reasonable half-life in vivo, making it suitable for further development as an oral therapeutic agent. Additionally, preclinical studies have not reported any significant toxicity or adverse effects at therapeutic doses, suggesting a favorable safety profile.
In conclusion, 2-{1-(2-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (CAS No. 1207008-18-1) is a promising compound with a diverse range of biological activities. Its potential applications in treating inflammatory disorders and cancer make it an exciting area of research in medicinal chemistry. Ongoing studies are expected to further elucidate its mechanisms of action and optimize its therapeutic potential for clinical use.
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